molecular formula C11H13N5O2 B6617900 ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate CAS No. 1803589-21-0

ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate

Cat. No.: B6617900
CAS No.: 1803589-21-0
M. Wt: 247.25 g/mol
InChI Key: OAICMPWRHDJQBI-UHFFFAOYSA-N
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Description

Ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with an epoxide or a halide under basic conditions to form the azetidine ring.

    Introduction of the Azido Group: The azido group can be introduced by reacting the azetidine intermediate with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Pyridine Carboxylate Formation: The final step involves the esterification of the pyridine carboxylic acid with ethanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, DMF or DMSO as solvents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Substitution: Formation of substituted azetidines.

    Reduction: Formation of amine derivatives.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and coatings.

    Chemical Biology: It can be used as a probe for studying biological processes, including enzyme activity and protein interactions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules in living systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(3-aminomethylazetidin-1-yl)pyridine-3-carboxylate: Similar structure but with an amine group instead of an azido group.

    Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate: Similar structure but with a hydroxyl group instead of an azido group.

    Ethyl 6-(3-chloroazetidin-1-yl)pyridine-3-carboxylate: Similar structure but with a chloro group instead of an azido group.

Uniqueness

Ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations, such as cycloaddition reactions, that are not possible with other functional groups.

Properties

IUPAC Name

ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-2-18-11(17)8-3-4-10(13-5-8)16-6-9(7-16)14-15-12/h3-5,9H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAICMPWRHDJQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CC(C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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